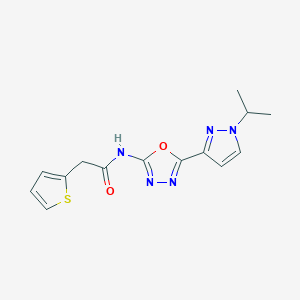

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1-isopropylpyrazole moiety at position 5 and a thiophene-linked acetamide group at position 2. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and antimicrobial effects .

The thiophene moiety, a bioisostere for phenyl groups, could modulate electronic properties and metabolic stability .

Properties

IUPAC Name |

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-9(2)19-6-5-11(18-19)13-16-17-14(21-13)15-12(20)8-10-4-3-7-22-10/h3-7,9H,8H2,1-2H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCWDRNBTFDNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. The structure features a pyrazole moiety, an oxadiazole ring, and a thiophene group, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on recent research findings.

Chemical Structure

The chemical structure of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives of oxadiazoles showed potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | IC50 (μM) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis | 1.35 |

| Compound B | Mycobacterium tuberculosis | 2.18 |

| N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's structural features suggest it may also exhibit similar COX-inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assessments are vital for evaluating the safety profile of any new compound. In preliminary studies involving related compounds with similar structures, cytotoxicity was assessed using human embryonic kidney (HEK293) cells. The results indicated that many derivatives were non-toxic at concentrations effective for antimicrobial activity . This suggests that N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide may also possess a favorable safety profile.

Table 2: Cytotoxicity Results for Related Compounds

| Compound Name | Cell Line | Toxicity Level |

|---|---|---|

| Compound A | HEK293 | Non-toxic |

| Compound B | HEK293 | Non-toxic |

| N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide:

- Study on Antitubercular Agents : A series of novel substituted-N-benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, several exhibited promising results with low IC50 values and favorable cytotoxicity profiles .

- Anti-inflammatory Research : Research into pyrazole-containing compounds has shown their effectiveness in reducing inflammation in animal models by inhibiting COX enzymes and reducing pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Yields for analogous compounds range from 61% to 80%, influenced by reaction conditions (e.g., ultrasound-assisted synthesis in improved efficiency). The target compound’s synthesis would likely follow similar S-alkylation or condensation protocols .

- Melting Points : Thiophene-containing derivatives (e.g., ) often exhibit lower melting points compared to phenyl or indole analogues due to reduced crystallinity. The target compound’s thiophene group may similarly lower its melting point relative to ’s indole-based compound (200–201°C).

Table 2: Reported Bioactivities of Analogues

Key Observations :

- Enzyme Inhibition: Pyridine and phthalazinone substituents () enhance acetylcholinesterase or anti-proliferative activity, likely due to hydrogen bonding with polar residues.

- Antimicrobial Potential: Benzofuran-oxadiazole hybrids () show strong antimicrobial effects, suggesting that the target compound’s thiophene group—a common motif in antifungals—could confer similar activity .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The absence of C–S stretching bands near 1384 cm⁻¹ in S-alkylated products (e.g., ) confirms successful synthesis. The target compound’s IR spectrum would likely show characteristic C=O (1650–1680 cm⁻¹) and N–H (3450 cm⁻¹) stretches .

- NMR Data : Methyl groups in isopropyl substituents (e.g., ’s 3,5-dimethylpyrazole) resonate at δ 1.2–1.5 ppm (¹H NMR), while thiophene protons appear as multiplet signals near δ 7.0–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.